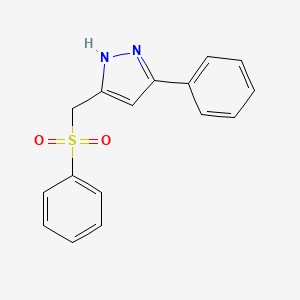

3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole

Description

3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole is a pyrazole derivative characterized by a phenyl group at position 3 and a phenylsulfonylmethyl substituent at position 4. The sulfonyl group introduces strong electron-withdrawing effects, which may enhance stability, alter solubility, and influence reactivity in catalytic or biological systems.

Properties

CAS No. |

94012-56-3 |

|---|---|

Molecular Formula |

C16H14N2O2S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

5-(benzenesulfonylmethyl)-3-phenyl-1H-pyrazole |

InChI |

InChI=1S/C16H14N2O2S/c19-21(20,15-9-5-2-6-10-15)12-14-11-16(18-17-14)13-7-3-1-4-8-13/h1-11H,12H2,(H,17,18) |

InChI Key |

IMDKLHNOHPCLGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)CS(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring. The phenylsulfonylmethyl group is introduced through a sulfonylation reaction using phenylsulfonyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like ethanol or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives, including 3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole, exhibit significant anticancer activity. For instance, several derivatives have been evaluated against various cancer cell lines, showing promising results in inhibiting cancer cell proliferation.

- Case Study : A study evaluated the anticancer potential of pyrazole derivatives on HepG2 and Jurkat cell lines. The derivatives exhibited IC50 values as low as 0.19 µM against BRAF (V600E), suggesting strong inhibitory effects on cancer growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been found to inhibit inflammatory pathways effectively.

- Research Insight : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results indicated significant reductions in inflammation compared to standard drugs like Indomethacin .

Agricultural Applications

In addition to its medicinal properties, this compound has potential applications in agriculture as a herbicide due to its ability to inhibit specific enzyme pathways in plants.

- Herbicidal Activity : Research has shown that certain pyrazole derivatives can act as effective herbicides by inhibiting acetohydroxyacid synthase (AHAS), an essential enzyme for branched-chain amino acid biosynthesis in plants .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural and Electronic Comparisons

Key Compounds :

3-Phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS 4027-54-7) Substituents: Trifluoromethyl (-CF₃) at position 5. Molecular Formula: C₁₀H₇F₃N₂.

3,5-Diphenyl-1H-pyrazole

- Substituents: Phenyl groups at positions 3 and 5.

- Molecular Formula: C₁₅H₁₂N₂.

- Properties: Symmetric structure with extended π-conjugation; exhibits antipyretic and anti-inflammatory activities .

5-Methyl-1,3-diphenyl-4-(phenylsulfonyl)-1H-pyrazole (CAS 106910-54-7)

- Substituents: Phenylsulfonyl (-SO₂Ph) at position 4 and methyl (-CH₃) at position 5.

- Molecular Formula: C₂₃H₁₉N₂O₂S.

- Properties: Positional isomerism of the sulfonyl group may lead to distinct steric and electronic effects compared to the target compound .

3-(4-Fluorophenyl)-5-(methylsulfanyl)-1H-pyrazole Substituents: Methylthio (-SMe) at position 5 and 4-fluorophenyl at position 3. Molecular Formula: C₁₀H₉FN₂S.

Electronic Effects :

- Sulfonyl vs. Trifluoromethyl : The -SO₂Ph group in the target compound is more polar and electron-withdrawing than -CF₃, which could enhance electrophilic reactivity or hydrogen-bonding interactions in biological systems.

- Sulfonyl vs. Methylthio : Sulfonyl’s strong electron-withdrawing nature contrasts with the electron-donating -SMe group, impacting redox stability and metabolic pathways .

Comparison with Other Derivatives :

- 3,5-Diphenyl-1H-pyrazole : Synthesized via hydrazine-mediated cyclization of diketones or thioamides, emphasizing simplicity and scalability .

- Sulfonyl-Containing Analogs : 4-(Phenylsulfonyl) derivatives (e.g., CAS 106910-54-7) may require multi-step sulfonation or cross-coupling, complicating synthesis compared to trifluoromethyl or methylthio analogs .

Activity Trends :

- 3,5-Diphenyl-1H-pyrazole Derivatives: Exhibit notable antipyretic, anti-inflammatory, and platelet antiaggregating activities, with EC₅₀ values comparable to aspirin .

Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : -SO₂Ph and -CF₃ may improve metabolic stability but reduce membrane permeability compared to hydrophobic substituents like phenyl or methyl.

- Positional Effects : Sulfonyl at position 5 (target compound) vs. position 4 (CAS 106910-54-7) could alter steric interactions in enzyme binding pockets .

Physicochemical Properties

Biological Activity

3-Phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. The presence of the phenylsulfonyl group enhances its biological activity by influencing its interaction with various biological targets.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown potent inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In a study, several pyrazole derivatives demonstrated higher anti-inflammatory activity compared to standard drugs like phenylbutazone .

Table 1: Anti-inflammatory Activity Comparison

| Compound | % Inhibition at 3h | Reference Drug (Phenylbutazone) |

|---|---|---|

| 2c | 78.06 | 70.56 |

| 6b | 86.67 | 70.56 |

| 9b | 85.00 | 70.56 |

2. Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Notably, compounds related to this compound have shown promising results against various cancer cell lines, including MCF-7 and HepG2. For example, one derivative exhibited an IC50 value of 0.08 µM against MCF-7 cells, indicating strong antiproliferative activity .

Table 2: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.08 |

| Compound B | HepG2 | 1.10 |

| Compound C | HCT116 | 1.60 |

3. Antiviral Activity

The antiviral efficacy of pyrazole derivatives has also been explored, particularly against RNA viruses such as respiratory syncytial virus (RSV) and yellow fever virus (YFV). In cell-based assays, certain derivatives showed significant inhibition of viral replication in the micromolar range . This suggests that modifications to the pyrazole structure can enhance selectivity and potency against specific viral targets.

Case Study: Antiviral Evaluation

In a study evaluating new derivatives of pyrazoles, compounds structurally related to this compound were found to inhibit RSV replication effectively while showing low cytotoxicity towards host cells . This highlights the potential for developing antiviral therapeutics based on this scaffold.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly influence their pharmacological profiles:

- Position Substitution : Substituents at the 3-position often enhance anti-inflammatory effects.

- Sulfonamide Group : The introduction of a phenylsulfonyl group has been linked to improved selectivity for COX inhibition.

Figure: Structure-Activity Relationship Insights

SAR Insights (This is a placeholder for an illustrative diagram)

Q & A

Q. What are the common synthetic routes for 3-phenyl-5-((phenylsulfonyl)methyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

Answer: The synthesis of pyrazole derivatives often involves cyclocondensation of precursors such as hydrazines with diketones or via copper-catalyzed click chemistry. For example, triazenylpyrazole precursors can react with aryl acetylenes under Cu(I) catalysis (e.g., CuSO₄/ascorbate) in THF/H₂O at 50°C for 16 hours, yielding hybrid triazole-pyrazole compounds with ~60% efficiency after column chromatography . Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst loading can mitigate side reactions (e.g., sulfone group decomposition). Purity is typically verified via NMR and HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing the structural and electronic properties of this compound?

Answer: Key techniques include:

- X-ray crystallography : Resolves bond lengths/angles and confirms sulfone group geometry. Software like SHELXL refines structures using high-resolution data .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., sulfonyl deshielding at δ 3.5–4.0 ppm) .

- Mass spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₅N₂O₂S at m/z 311.08) .

- IR spectroscopy : Detects sulfonyl S=O stretches at ~1150–1300 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of pyrazole-sulfone hybrids?

Answer: Discrepancies in dihedral angles (e.g., phenyl vs. pyrazole ring orientations) arise from packing forces or solvent effects. Using Mercury CSD 2.0, researchers can compare structural databases to identify outliers. For example, weak C–H···π interactions (2.8–3.2 Å) may stabilize non-coplanar conformations . SHELX refinement with TWIN/BASF commands can model twinning in crystals, improving R-factor accuracy (<5%) .

Q. What mechanistic insights explain regioselectivity in Rh(III)-catalyzed C–H activation for modifying this compound?

Answer: Rh(III) catalysts (e.g., [Cp*RhCl₂]₂) enable directed C–H bond functionalization at the pyrazole C4 position. DFT studies suggest a five-membered rhodacycle intermediate forms via acetate-assisted deprotonation. Steric hindrance from the sulfonyl group directs electrophilic attack to the less hindered site, achieving >90% regioselectivity in annulation reactions with diazo compounds .

Q. How do substituents on the phenylsulfonyl group influence pharmacological activity?

Answer: Electron-withdrawing groups (e.g., -CF₃) enhance binding to targets like carbonic anhydrase IX by increasing sulfone group acidity (pKa ~1.5–2.0). In contrast, methoxy groups improve solubility but reduce affinity. In vitro assays (e.g., COX-2 inhibition) require IC₅₀ dose-response curves with HEK293 cells, comparing derivatives like 5-(4-Cl-phenyl)-3-CF₃ analogs .

Data Contradiction Analysis

Q. Why do reported yields for similar pyrazole-triazole hybrids vary across studies?

Answer: Variations arise from:

- Catalyst efficiency : Cu(I) vs. Ru(II) catalysts differ in click reaction turnover (e.g., 60% vs. 75% yields) .

- Purification methods : Silica gel chromatography vs. recrystallization may recover 55–70% product depending on polarity .

- Substrate stability : Nitro groups in precursors can decompose under prolonged heating, necessitating inert atmospheres .

Methodological Best Practices

Q. What strategies optimize the synthesis of enantiomerically pure derivatives?

Answer:

- Chiral auxiliaries : Use (R)-BINOL-phosphoric acids to induce asymmetry during cyclization .

- HPLC chiral columns : Separate enantiomers using cellulose-3,5-dimethylphenylcarbamate phases (e.g., Daicel Chiralpak® IC) .

Key Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.